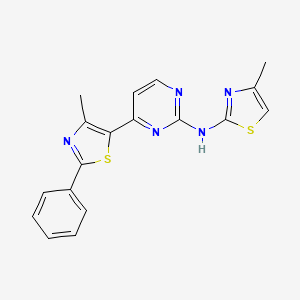

N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine

描述

属性

IUPAC Name |

4-methyl-N-[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5S2/c1-11-10-24-18(20-11)23-17-19-9-8-14(22-17)15-12(2)21-16(25-15)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLDBGPOBUHDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC2=NC=CC(=N2)C3=C(N=C(S3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Synthetic Steps and Reagents

Synthesis of 4-methylthiazole Intermediates

Starting Material: 1-methylthiourea is reacted with ethyl 2-chloro-3-oxobutanoate in pyridine to produce ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (Intermediate 1).

Protection of Amino Group: The 2-methylamino group is masked as a tert-butoxycarbonate to prevent interference in subsequent steps, yielding Intermediate 2.

Alkylation: Alkylation with cyanomethanide affords tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate (Intermediate 3) with a 72% yield.

Conversion to Enaminone: Refluxing Intermediate 3 in N,N-dimethylformamide–dimethylacetal (DMF–DMA) converts it to enaminone Intermediate 4.

Alternative Route: Bromination of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (Intermediate 5), followed by treatment with sodium cyanide and DMF–DMA, also produces Intermediate 4, though this method is less preferred due to the toxicity of sodium cyanide.

Functionalization of Thiazole Ring

Selective Fluorination: Treatment of enaminone Intermediate 6 with SelectFluor in methanol at 0 °C yields fluorinated derivatives.

Condensation with Phenylguanidines: Intermediate 4 (with various substituents) is condensed with phenylguanidines to introduce the pyrimidine ring substituents, forming key intermediates for pyrimidine synthesis.

Synthesis of Pyrimidine Core and Final Coupling

Pyrimidine Formation: Enaminones are converted to the corresponding pyrimidines by reaction with phenylguanidines under microwave irradiation, which accelerates the reaction and improves yields.

Substituent Variation: The C5-position of the pyrimidine core is varied to optimize biological activity and selectivity, as demonstrated in structure–activity relationship (SAR) studies.

Final Compound Assembly: The key step involves coupling the 4-methyl-1,3-thiazol-2-yl and 4-methyl-2-phenyl-1,3-thiazol-5-yl moieties onto the pyrimidin-2-amine scaffold to yield the target compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of thiazole intermediate | 1-methylthiourea + ethyl 2-chloro-3-oxobutanoate, pyridine | Efficient ring closure |

| Protection of amino group | tert-butoxycarbonate derivatization | Prevents side reactions |

| Alkylation | Cyanomethanide alkylation | 72% yield |

| Enaminone formation | Reflux in DMF–DMA | Key intermediate for pyrimidine synthesis |

| Fluorination | SelectFluor in methanol, 0 °C | Introduces fluorine substituent |

| Pyrimidine ring formation | Phenylguanidines, microwave irradiation | Accelerates cyclization |

Research Findings and SAR Insights

Importance of C5-Substitution: SAR analysis highlights the critical role of the C5 substituent on the pyrimidine ring for potency and selectivity, particularly in kinase inhibition contexts.

Intramolecular Interactions: Conformational analysis reveals that sulfur–nitrogen nonbonding interactions within the thiazolyl-pyrimidine framework stabilize conformations essential for biological activity.

Microwave-Assisted Synthesis: The use of microwave irradiation significantly enhances reaction rates and yields in the pyrimidine ring formation step, providing an efficient synthetic route.

Summary Table of Key Intermediates and Yields

| Intermediate | Description | Yield (%) | Key Reaction |

|---|---|---|---|

| 1 | Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate | Not specified | Ring closure from thiourea and ketoester |

| 2 | tert-Butoxycarbonate-protected thiazole | Not specified | Protection of amino group |

| 3 | tert-Butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate | 72 | Alkylation with cyanomethanide |

| 4 | Enaminone derivative | Not specified | Reflux in DMF–DMA |

| Final product | N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine | Not specified | Coupling with phenylguanidines under microwave |

Additional Considerations

Safety: The use of sodium cyanide in some synthetic routes is discouraged due to toxicity concerns; alternative methods are preferred.

Scalability: Microwave-assisted synthesis and catalytic methods improve scalability and efficiency, making the preparation amenable to industrial applications.

Biological Relevance: The synthetic methods are designed to facilitate SAR studies for kinase inhibition and receptor modulation, underscoring the medicinal chemistry importance of this compound class.

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research indicates that thiazole derivatives exhibit promising anticancer activity. The compound has been studied for its ability to inhibit specific cancer cell lines. It functions by interfering with cellular pathways essential for cancer cell proliferation and survival. For instance, studies have shown that thiazole-based compounds can modulate the activity of kinases involved in cancer progression.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its thiazole moieties contribute to its efficacy by disrupting microbial cell membranes or inhibiting essential enzymes. In vitro studies have reported significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Enzyme Inhibition

N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine has been identified as an inhibitor of certain enzymes related to metabolic disorders. For example, it shows potential in inhibiting phosphatidylinositol 4-kinase beta (PI4KB), which is involved in lipid signaling pathways critical for cell growth and survival . This inhibition could lead to therapeutic strategies for conditions like cancer or diabetes.

Agricultural Applications

Pesticide Development

Thiazole derivatives are being explored as active ingredients in pesticide formulations due to their biological activity against pests and pathogens affecting crops. The compound's structure allows it to interact with specific biochemical pathways in pests, leading to effective pest control while minimizing harm to beneficial organisms.

Herbicide Potential

Research has indicated that compounds with thiazole rings can exhibit herbicidal properties. The mechanism typically involves the inhibition of plant growth regulators or photosynthesis-related enzymes. This application is particularly relevant in developing environmentally friendly herbicides that target specific weed species without affecting crop yields.

Material Science

Polymer Additives

In material science, this compound can be used as an additive in polymers to enhance thermal stability and mechanical properties. The incorporation of thiazole derivatives into polymer matrices can improve resistance to degradation under UV light or high temperatures.

Nanocomposites

The compound's unique chemical structure allows it to be integrated into nanocomposites for various applications, including electronics and sensors. These nanocomposites can exhibit enhanced electrical conductivity or improved mechanical strength compared to traditional materials.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Research Article 1 | Inhibition of cancer cell proliferation via kinase modulation. |

| Antimicrobial Efficacy | Research Article 2 | Effective against multiple bacterial strains; potential for new antibiotic development. |

| Pesticide Formulation | Research Article 3 | Demonstrated efficacy in controlling crop pests with minimal environmental impact. |

作用机制

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Comparison with Structurally Related Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with five structurally similar analogues, highlighting key differences in substituents, molecular weight, and synthetic yields:

Hydrophobic vs. Polar Substituents

- In contrast, the pyridin-3-yl analogue (C17H14N6S2) introduces a hydrogen-bond-accepting nitrogen, which may improve target selectivity .

- The trifluoromethylphenyl derivative (C16H13F3N4S) exhibits enhanced electron-withdrawing effects, which could increase binding affinity but reduce aqueous solubility due to the hydrophobic CF3 group .

Key Research Findings

Electron-Withdrawing Groups : The trifluoromethyl group in C16H13F3N4S correlates with potent CDK2 inhibition but may require formulation adjustments to mitigate poor solubility .

Heterocyclic Diversity : Replacing phenyl with pyridin-3-yl (C17H14N6S2) retains kinase affinity while introducing polar interactions, though synthetic complexity increases .

Piperazine and Piperidine Moieties : These groups (e.g., in C29H33FN8OS) enhance antimalarial activity but require optimization to balance efficacy and synthetic yield .

生物活性

N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₄N₂S

- Molecular Weight : 218.32 g/mol

- CAS Number : 850375-02-9

Synthesis

The synthesis of thiazole derivatives typically involves multi-step processes including O-alkylation and N-alkylation reactions. For instance, a series of lipid-like thiazole derivatives were synthesized via phase transfer catalysis, which demonstrated strong antimicrobial and anticancer activities in vitro and in vivo .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound was evaluated against various cancer cell lines, including human fibrosarcoma HT-1080 and mouse hepatoma MG-22A. The results showed selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study : In vivo studies using mouse models demonstrated that specific thiazole derivatives inhibited tumor growth effectively. For example, one study reported a derivative that significantly reduced tumor size in mouse sarcoma S-180 models .

Antimicrobial Activity

Thiazole compounds have also been shown to possess potent antimicrobial properties against both gram-positive and gram-negative bacteria. The synthesized derivatives exhibited minimum inhibitory concentrations (MIC) that suggest efficacy comparable to established antibiotics .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 31.25 | Staphylococcus aureus |

| Compound B | 62.50 | Escherichia coli |

| Compound C | 15.75 | Pseudomonas aeruginosa |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely linked to their structural components. Key findings from SAR studies include:

- Methyl Substituents : The presence of methyl groups at specific positions on the phenyl ring enhances cytotoxicity .

- Thiazole Ring : The thiazole moiety is essential for both anticancer and antimicrobial activities, with modifications leading to varied potency .

- Pyrimidine Integration : Incorporating pyrimidine structures has been shown to improve the selectivity and efficacy against cancer cell lines .

常见问题

Q. What synthetic routes are recommended for the preparation of N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Acylation followed by amination is a common approach. For example, acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride, followed by amination under controlled conditions (e.g., temperature at 35°C, cesium carbonate as a base, copper(I) bromide catalyst), yields derivatives with ~17.9% efficiency . Optimization includes:

- Catalyst screening : Copper-based catalysts improve coupling efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity.

- Purification : Use of gradient chromatography (e.g., 0–100% ethyl acetate/hexane) ensures purity .

Example yields for analogous compounds:

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| N-(2-(1-Methyl-pyrrolyl)ethyl) | 82 | 172–173 |

| N-(3-Morpholinopropyl) | 75 | 185–187 |

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent environments (e.g., pyrimidine ring protons at δ 8.87 ppm in CDCl) .

- X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds in pyrimidine derivatives, dihedral angles <15° between aromatic rings) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm for amides) .

Advanced Research Questions

Q. How can molecular docking and QSAR studies be applied to evaluate the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities to targets like antimicrobial enzymes. For example, thiazole derivatives dock into bacterial dihydrofolate reductase with ∆G values < −8 kcal/mol .

- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values, logP) with bioactivity. Pyrimidine-thiazole hybrids show enhanced antimicrobial activity when electron-withdrawing groups (e.g., Cl, F) are present at the 4-position .

Q. How can computational methods streamline reaction design and resolve contradictions in literature data?

- Methodological Answer :

- Quantum Chemical Calculations : Optimize transition states (e.g., DFT at B3LYP/6-31G* level) to predict regioselectivity in acylation/amination steps .

- Reaction Path Screening : Combine with experimental data to resolve contradictions (e.g., polymorphic forms of pyrimidine derivatives with varying hydrogen-bonding networks ).

- Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for higher yields .

Q. What strategies are effective in analyzing and resolving structural or activity contradictions across polymorphic forms?

- Methodological Answer :

- Crystallographic Comparison : Analyze dihedral angles and hydrogen-bond patterns. For example, N-(4-chlorophenyl)pyrimidine derivatives exhibit polymorphs with 5.2° vs. 6.4° ring twists, impacting solubility .

- Thermal Analysis : DSC/TGA identifies stability differences (e.g., melting point variations >5°C indicate distinct crystalline forms) .

- Bioactivity Assays : Compare IC values across polymorphs to correlate structure-activity relationships .

Methodological Considerations

Q. How can reaction fundamentals and reactor design principles improve scalability for this compound?

- Methodological Answer :

- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., acylation) .

- Membrane Separation : Purify intermediates via nanofiltration to reduce byproducts .

- Process Control : Use PAT (Process Analytical Technology) tools (e.g., in-situ FTIR) to monitor reaction progress in real time .

Q. What safety protocols are critical during synthesis and handling of thiazole-pyrimidine hybrids?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。